3-(4-chloro-2-fluorophenyl)-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(4-chloro-2-fluorophenyl)-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a triazolo-thiadiazole core, which is a fused heterocyclic system, and is substituted with chloro, fluoro, and pyrazolyl groups. These substitutions confer distinct chemical and biological properties to the compound, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-2-fluorophenyl)-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the preparation of the 5-methyl-1H-pyrazole precursor. This can be achieved through the reaction of hydrazine with an appropriate β-diketone under acidic conditions.
Construction of the Triazolo-Thiadiazole Core: The next step involves the cyclization of the pyrazole derivative with a suitable thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃). This step forms the triazolo-thiadiazole ring system.
Introduction of the Chloro and Fluoro Substituents: The final step includes the introduction of the chloro and fluoro substituents on the phenyl ring. This can be achieved through electrophilic aromatic substitution reactions using appropriate chlorinating and fluorinating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-chloro-2-fluorophenyl)-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the reduction of specific functional groups.
Substitution: The chloro and fluoro substituents can be replaced through nucleophilic substitution reactions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 3-(4-chloro-2-fluorophenyl)-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-chloro-2-fluorophenyl)-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to the modulation of biological pathways. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
3-(4-chloro-2-fluorophenyl)-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: Lacks the methyl group on the pyrazole ring.
3-(4-chlorophenyl)-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: Lacks the fluoro substituent.
3-(4-fluorophenyl)-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: Lacks the chloro substituent.
Uniqueness
The uniqueness of 3-(4-chloro-2-fluorophenyl)-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C13H8ClFN6S |
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Molecular Weight |
334.76 g/mol |
IUPAC Name |
3-(4-chloro-2-fluorophenyl)-6-(5-methyl-1H-pyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H8ClFN6S/c1-6-4-10(17-16-6)12-20-21-11(18-19-13(21)22-12)8-3-2-7(14)5-9(8)15/h2-5H,1H3,(H,16,17) |
InChI Key |
OMWIHKUVZKUIHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)C2=NN3C(=NN=C3S2)C4=C(C=C(C=C4)Cl)F |
Origin of Product |
United States |
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